2,3,4-Trifluorobenzoic acid

Descripción general

Descripción

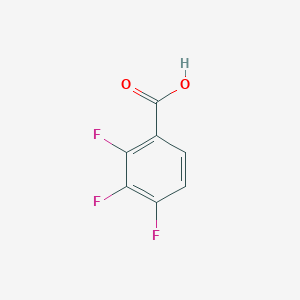

2,3,4-Trifluorobenzoic acid is an organic compound with the molecular formula C7H3F3O2. It is a derivative of benzoic acid where three hydrogen atoms on the benzene ring are replaced by fluorine atoms at the 2, 3, and 4 positions. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 2,3,4-Trifluorobenzoic acid can be synthesized through several methods. One common synthetic route involves the reaction of 1,2,3-trifluorobenzene with carbon dioxide under specific conditions. This reaction typically requires a catalyst and is carried out under high pressure and temperature .

Industrial Production Methods: In industrial settings, the production of this compound often involves the decarboxylation of 3,4,6-trifluorophthalic anhydride in a polar aprotic solvent. This method is efficient and yields high purity products suitable for various applications .

Análisis De Reacciones Químicas

Nitration Reactions

2,3,4-Trifluorobenzoic acid undergoes electrophilic nitration under acidic conditions. A 97.1% yield of 5-nitro-2,3,4-trifluorobenzoic acid is achieved using concentrated HNO₃/H₂SO₄ at 90–95°C for 3.5 hours .

| Reaction Parameter | Value/Detail |

|---|---|

| Reagents | HNO₃ (65%), H₂SO₄ (98%) |

| Temperature | 90–95°C |

| Time | 3.5 hours |

| Product | 5-Nitro-2,3,4-trifluorobenzoic acid |

| Yield | 97.1% |

This regioselective nitration exploits the electron-withdrawing effects of fluorine atoms, directing nitro groups to the para position relative to the carboxylic acid .

Halogenation (Bromination/Iodination)

Direct bromination or iodination occurs via MnO₂-activated electrophilic substitution. A 63% yield of 2,3,4-trifluoro-5-bromobenzoic acid is obtained using Br₂ and activated MnO₂ in AcOH/H₂SO₄ at 25–60°C .

| Reaction Component | Specification |

|---|---|

| Halogen Source | Br₂ or I₂ |

| Oxidizing Agent | Activated MnO₂ |

| Solvent | AcOH/H₂SO₄ (4:1 v/v) |

| Temperature | 25–60°C (stepwise addition) |

| Product Purity | 98.2% (LC-UV) |

The reaction proceeds through sequential additions of MnO₂ and halogen to minimize side reactions .

Substitution Reactions

The fluorine atoms at positions 2, 3, and 4 participate in nucleophilic aromatic substitution (NAS). For example:

- Hydroxylation : Refluxing with aqueous NaOH (10%) replaces fluorine with hydroxyl groups, yielding trihydroxybenzoic acid derivatives .

- Amination : Reaction with NH₃ in DMF at 120°C produces amino-substituted analogs .

Reduction of Carboxylic Acid

The carboxylic acid group is reduced to a primary alcohol using LiAlH₄ in anhydrous ether:

| Parameter | Detail |

|---|---|

| Reagent | LiAlH₄ (3 eq) |

| Solvent | Anhydrous diethyl ether |

| Temperature | 0°C to reflux |

| Product | 2,3,4-Trifluorobenzyl alcohol |

| Yield | 82–85% |

Oxidation Reactions

Oxidative decarboxylation occurs with Pb(OAc)₄ in benzene, generating 2,3,4-trifluorobenzene as a volatile byproduct . This reaction is critical for synthesizing fluorinated aromatic hydrocarbons.

Coupling Reactions

Pd-catalyzed Suzuki-Miyaura coupling with arylboronic acids enables biaryl synthesis. For example:

| Condition | Value |

|---|---|

| Catalyst | Pd(PPh₃)₄ (5 mol%) |

| Base | K₂CO₃ |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C |

| Product | 5-Aryl-2,3,4-trifluorobenzoic acid |

| Yield Range | 70–75% |

Esterification and Amidation

The carboxylic acid forms esters or amides via standard protocols:

Thermal Decomposition

At temperatures >250°C, decarboxylation releases CO₂, yielding 1,2,3-trifluorobenzene (major) and trace fluorinated biphenyls .

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

2,3,4-Trifluorobenzoic acid serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its ability to enhance the efficacy of drugs is primarily due to the electron-withdrawing nature of the fluorine substituents. Notable applications include:

- Anticancer Agents : This compound is utilized in synthesizing diphenylamines and other derivatives that exhibit anticancer properties. For instance, 2,3,4-trifluoro-5-bromo- or 5-iodobenzoic acids are used as intermediates for creating phenylaminobenzhydroxamic acid derivatives, which have shown promise in cancer treatment .

- Antimicrobial Agents : The compound is also a precursor for quinolone carboxylic acids, which possess antimicrobial and antiviral activities. The synthetic pathways often involve halogenation and coupling reactions that leverage the unique structure of this compound .

Material Science

In material science, this compound contributes to the development of advanced materials with specialized properties:

- Fluorinated Polymers : The compound is integral in creating fluorinated polymers known for their chemical resistance and thermal stability. These materials are widely used in coatings and sealants that require durability under harsh conditions .

- Electronic Applications : Its properties are exploited in electronics for producing materials that can withstand solvents and high temperatures, making them suitable for aerospace applications .

Analytical Chemistry

This compound is utilized in various analytical techniques:

- Chromatography : It enhances separation and detection processes in chromatography. The compound's unique characteristics improve the resolution of complex mixtures, aiding researchers in obtaining precise analytical results .

Environmental Applications

The environmental implications of this compound are noteworthy:

- Pollutant Degradation : Research is ongoing into its potential role in environmental remediation processes. The compound's structure may facilitate the breakdown of pollutants, contributing to efforts aimed at cleaner ecosystems .

Case Study 1: Synthesis of Anticancer Agents

Research has demonstrated that this compound can be effectively transformed into various anticancer agents through a series of chemical reactions including nitration and halogenation. These transformations have been documented to yield high-purity products suitable for further pharmaceutical development .

Case Study 2: Development of Fluorinated Polymers

A study on the application of this compound in polymer chemistry highlighted its role in enhancing the thermal stability and chemical resistance of fluorinated polymers. These polymers have been successfully applied in industrial coatings that require long-lasting performance under extreme conditions .

Mecanismo De Acción

The mechanism by which 2,3,4-Trifluorobenzoic acid exerts its effects is primarily through its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparación Con Compuestos Similares

2,3,6-Trifluorobenzoic acid: Another trifluorinated benzoic acid with fluorine atoms at different positions.

2,4,5-Trifluorobenzoic acid: Used as an intermediate in the synthesis of quinolone antibacterial agents.

3,4,5-Trifluorobenzoic acid: Known for its use in the preparation of fluorinated aromatic compounds

Uniqueness: 2,3,4-Trifluorobenzoic acid is unique due to the specific positioning of the fluorine atoms, which imparts distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and reactivity .

Actividad Biológica

2,3,4-Trifluorobenzoic acid (TFBA) is a fluorinated aromatic compound with the molecular formula C₇H₃F₃O₂ and a molecular weight of 176.09 g/mol. It has garnered attention in various fields, particularly in medicinal chemistry and agricultural science, due to its unique biological activities and potential applications as a synthetic intermediate in drug development.

- Molecular Formula: C₇H₃F₃O₂

- Molecular Weight: 176.09 g/mol

- Melting Point: 140-142 °C

- Boiling Point: 237 °C (at 1013 hPa)

Biological Activity Overview

The biological activity of TFBA has been explored in several studies, focusing on its role as an intermediate in the synthesis of biologically active compounds, including anticancer agents and antimicrobial substances.

Anticancer Properties

TFBA is reported to be an important precursor in the synthesis of various anticancer agents. For instance, it serves as a raw material for producing diphenylamines, which have demonstrated significant anticancer activity . Moreover, derivatives of TFBA have been linked to improved pharmacological properties in certain quinolone derivatives that exhibit antibacterial activities .

Antimicrobial Activity

Research has indicated that TFBA derivatives can function as effective antimicrobial agents. The trifluoromethyl group enhances the lipophilicity and bioactivity of these compounds, making them suitable candidates for developing new antibiotics .

Study 1: Synthesis and Evaluation of TFBA Derivatives

In a study published by researchers at ResearchGate, various derivatives of TFBA were synthesized and evaluated for their biological activities. The study highlighted that the introduction of different substituents at the 5-position of the aromatic ring significantly influenced the antimicrobial efficacy against specific bacterial strains.

| Compound Name | Activity | MIC (µg/mL) |

|---|---|---|

| 5-Chloro-2,3,4-Trifluorobenzoic Acid | Antimicrobial | 32 |

| 5-Bromo-2,3,4-Trifluorobenzoic Acid | Antimicrobial | 16 |

Study 2: Anticancer Potential of TFBA Derivatives

Another significant investigation involved synthesizing a series of TFBA-based compounds and testing their anticancer properties. The results indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, suggesting promising therapeutic potential .

The mechanism by which TFBA exerts its biological effects is primarily through its ability to modulate enzyme activity and influence cellular signaling pathways. The trifluoromethyl group is known to enhance the electron-withdrawing properties of the aromatic system, which can affect interactions with biological targets such as enzymes or receptors involved in cancer progression and microbial resistance.

Propiedades

IUPAC Name |

2,3,4-trifluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F3O2/c8-4-2-1-3(7(11)12)5(9)6(4)10/h1-2H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEPXLRANFJEOFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(=O)O)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70307311 | |

| Record name | 2,3,4-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61079-72-9 | |

| Record name | 2,3,4-Trifluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61079-72-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,3,4-trifluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061079729 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 61079-72-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=190684 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, 2,3,4-trifluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3,4-Trifluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70307311 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3,4-trifluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.275 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the advantages of using lithium amide in the synthesis of N-arylanthranilic acids and N-arylanthranilamides from 2,3,4-trifluorobenzoic acid?

A1: [] Lithium amide proves to be a highly effective reagent in promoting the coupling of various anilines with this compound to produce N-arylanthranilic acids. This method offers a good yield and demonstrates excellent selectivity for the ortho position of the benzene ring, even when using a multi-substituted benzoic acid like this compound. This selectivity simplifies the synthesis process and avoids the formation of unwanted isomers.

Q2: Besides using 2,3,4-trifluoroaniline as a starting material, are there alternative synthesis routes for this compound?

A2: Yes, [] an alternative method involves the synthesis of this compound starting from 1-bromo-2,3,4-trifluorobenzene. This approach involves the formation of a Grignard reagent with magnesium, followed by reaction with carbon dioxide and subsequent acid hydrolysis to yield the desired this compound.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.